molecular formula C22H25F3N4O3 B10829218 Irak4-IN-20

Irak4-IN-20

Cat. No.: B10829218
M. Wt: 450.5 g/mol
InChI Key: NWFPCWIBSBZRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Irak4-IN-20 is a small molecule inhibitor targeting interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of the innate immune system, particularly those mediated by toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). By inhibiting IRAK4, this compound can modulate inflammatory responses and has potential therapeutic applications in various inflammatory and autoimmune diseases, as well as certain cancers .

Preparation Methods

The synthesis of Irak4-IN-20 involves several key steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically starts with the preparation of a key intermediate, which is then subjected to various chemical reactions to introduce the desired functional groups. Common reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized processes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and high purity of the final product .

Chemical Reactions Analysis

Irak4-IN-20 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure settings. Major products formed from these reactions include various functionalized derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

Irak4-IN-20 has a wide range of scientific research applications, including:

Mechanism of Action

Irak4-IN-20 exerts its effects by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling pathways mediated by TLRs and IL-1Rs, leading to a reduction in the activation of nuclear factor kappa B (NF-κB) and other downstream effectors. As a result, the production of pro-inflammatory cytokines and other inflammatory mediators is suppressed, thereby modulating the immune response and reducing inflammation .

The molecular targets and pathways involved include the myddosome complex, which consists of MyD88, IRAK4, and other proteins. By targeting IRAK4, this compound interferes with the formation and function of the myddosome, ultimately affecting the downstream signaling events that drive inflammation and immune responses .

Comparison with Similar Compounds

Irak4-IN-20 can be compared with other IRAK4 inhibitors, such as:

The uniqueness of this compound lies in its specific chemical structure, which may confer advantages in terms of selectivity, potency, and pharmacokinetics compared to other IRAK4 inhibitors.

Properties

IUPAC Name

N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F3N4O3/c1-20(2,31)8-9-29-12-13-10-17(14(21(3,4)32)11-16(13)28-29)27-19(30)15-6-5-7-18(26-15)22(23,24)25/h5-7,10-12,31-32H,8-9H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFPCWIBSBZRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN1C=C2C=C(C(=CC2=N1)C(C)(C)O)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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